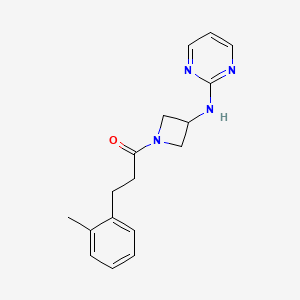

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one

説明

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS: 2320851-12-3, molecular formula: C17H20N4O) is a structurally complex small molecule featuring an azetidine ring conjugated to a pyrimidin-2-ylamino group and a propan-1-one backbone substituted with an o-tolyl (2-methylphenyl) moiety . The azetidine ring, a four-membered nitrogen-containing heterocycle, is linked to the pyrimidine scaffold via an amino group, while the propan-1-one chain connects the azetidine to the aromatic o-tolyl group. This compound’s structural uniqueness lies in the integration of three pharmacologically relevant motifs: (1) the azetidine ring, known for enhancing metabolic stability and bioavailability in drug design; (2) the pyrimidine group, a common scaffold in kinase inhibitors and antiviral agents; and (3) the o-tolyl-propanone moiety, which may influence lipophilicity and receptor binding .

特性

IUPAC Name |

3-(2-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-5-2-3-6-14(13)7-8-16(22)21-11-15(12-21)20-17-18-9-4-10-19-17/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABSHBWTGWBHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrimidin-2-ylamino group. This can be achieved through the reaction of pyrimidin-2-amine with appropriate reagents to introduce the azetidinyl moiety. Subsequent steps involve the attachment of the tolyl group through a series of reactions, including alkylation and acylation processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

化学反応の分析

Types of Reactions: 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学的研究の応用

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

作用機序

The mechanism by which 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one can be contextualized by comparing it to related compounds reported in the literature. Below is a detailed analysis:

Structural Analogues with Propan-1-one Backbones

1-Phenyl-3-(o-tolyl)propan-1-one (7c) Structure: Lacks the azetidine-pyrimidine moiety but shares the propan-1-one backbone and o-tolyl substitution. Synthesis: Synthesized via condensation of acetophenone and 4-methylbenzyl alcohol with a 90% yield . NMR Data: 1H NMR (CDCl3) shows distinct aromatic proton shifts (δ 7.20–7.40 ppm) and methyl group signals (δ 2.35 ppm) .

ME-1 (3-(Hydrazinyloxy)-1-(3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one)

- Structure : Contains a pyrazoline ring and hydrazinyloxy group instead of azetidine-pyrimidine.

- NMR Data : Key signals include δ 1.32 ppm (pyrazoline methylene) and δ 4.81 ppm (side-chain methylene) .

- Comparison : The hydrazinyloxy group in ME-1 introduces redox activity, which is absent in the target compound. The pyrazoline ring may confer different conformational rigidity compared to the azetidine moiety .

Azetidine-Containing Analogues

N-[3-(Azetidin-1-yl)propyl]-2-methylquinolin-5-amine TFA Salt (3) Structure: Features an azetidine linked to a quinoline via a propylamine chain. Synthesis: Achieved via heating and purification with a 96% yield . Both compounds exhibit high synthetic yields, suggesting robust methodologies for azetidine functionalization .

1-(3-Aminoazetidin-1-yl)propan-1-one Structure: Simplifies the target compound by replacing pyrimidin-2-ylamino with a primary amine (similarity score: 0.90) . This highlights the critical role of the pyrimidine group in the target’s pharmacological profile .

Pyrimidine-Containing Analogues

(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d) Structure: Combines phthalazine and diaminopyrimidine with a propenone chain. Synthesis: Synthesized via Pd-catalyzed coupling (72% yield) . IR/NMR Data: IR bands at 1634 cm⁻¹ (C=O stretch); 1H NMR signals at δ 7.97 (pyrimidine proton) and δ 7.86 (vinyl proton) . Comparison: The phthalazine core in 6d offers planar aromaticity, contrasting with the smaller azetidine ring in the target compound.

生物活性

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one, with the CAS number 2320851-12-3, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of an azetidine ring, a pyrimidin-2-ylamino moiety, and an o-tolyl group, which may contribute to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 296.37 g/mol. Its structure is characterized by the presence of functional groups that may interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2320851-12-3 |

| Molecular Formula | C17H20N4O |

| Molecular Weight | 296.37 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may inhibit certain protein kinases, which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing pyrimidine and azetidine moieties have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.

In vitro studies have demonstrated that this compound possesses cytotoxic effects on human cancer cell lines, although specific IC50 values need further investigation.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may also exhibit antimicrobial properties. Compounds with a pyrimidine structure have been reported to show activity against a range of bacterial strains. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on similar pyrimidine-based compounds revealed that they inhibited the growth of breast cancer cells in vitro. The study utilized various assays to measure cell viability and apoptosis rates, demonstrating significant reductions in cell proliferation at concentrations around 10 µM.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of pyrimidine derivatives, showing that specific compounds displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。